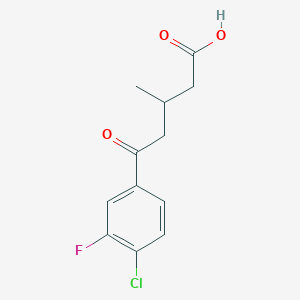
2-Phenyl-1,7-naphthyridine-4-carboxylic acid
Overview
Description
2-Phenyl-1,7-naphthyridine-4-carboxylic acid is an aromatic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 . It belongs to the class of heterocyclic compounds known as naphthyridines .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including 2-Phenyl-1,7-naphthyridine-4-carboxylic acid, has been a subject of interest in the field of medicinal chemistry due to their diverse biological activities . Various strategies have been employed for their synthesis, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,7-naphthyridine-4-carboxylic acid consists of a naphthyridine core with a phenyl group at the 2-position and a carboxylic acid group at the 4-position . The naphthyridine core is a bicyclic system containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
Naphthyridines, including 2-Phenyl-1,7-naphthyridine-4-carboxylic acid, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The specific reactions of 2-Phenyl-1,7-naphthyridine-4-carboxylic acid would depend on the specific conditions and reagents used.Scientific Research Applications
Biological Activities
2-Phenyl-1,7-naphthyridine-4-carboxylic acid derivatives have been found to exhibit diverse biological activities . These include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the treatment of cardiovascular diseases, central nervous system disorders, and hormonal diseases .
Inhibitors of Various Targets
2,7-naphthyridine derivatives, including 2-Phenyl-1,7-naphthyridine-4-carboxylic acid, are widely used as inhibitors of various targets . These include Pdk-1, lumazine synthase, PDE-5, TNFα, SYK, MET, and others .
Treatment of Bacterial Infections
1,8-Naphthyridines, a class of compounds that includes 2-Phenyl-1,7-naphthyridine-4-carboxylic acid, have been used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for this purpose .
Components of Light-Emitting Diodes
1,8-Naphthyridines are also used as components of light-emitting diodes . They contribute to the development of more eco-friendly, safe, and atom-economical approaches .
Dye-Sensitized Solar Cells
Another application of 1,8-naphthyridines is in dye-sensitized solar cells . They play a crucial role in the development of renewable energy technologies .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . These systems are used in a variety of applications, including drug delivery, environmental sensing, and nanotechnology .
Erectile Dysfunction Treatment
2,7-naphthyridine derivatives have been identified as a new structural class of potent and specific PDE5 inhibitors . One of these compounds, 2,7-naphthyridine 4c, showed potent PDE5 inhibition and was selected for further biological and pharmacological evaluation of erectile dysfunction .
Future Directions
properties
IUPAC Name |
2-phenyl-1,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-13(10-4-2-1-3-5-10)17-14-9-16-7-6-11(12)14/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWQVEQFKPCRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,7-naphthyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)






![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)




